molecular formula C13H11NOS B126182 2-Methoxyphenothiazine CAS No. 1771-18-2

2-Methoxyphenothiazine

Cat. No. B126182
Key on ui cas rn: 1771-18-2
M. Wt: 229.30 g/mol
InChI Key: DLYKFPHPBCTAKD-UHFFFAOYSA-N
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Patent
US07384933B2

Procedure details

A mixture of 25 g (109 mmol) of 2-methoxyphenothiazine and 60 g (4.8 eq.) of pyridinium chloride is heated at 170° C. for 15 hours. After cooling down to a temperature of approximately 80° C., the brown solution obtained is diluted with 200 ml of ethyl acetate. Stirring is maintained for 30 minutes before pouring the reaction mixture into 200 ml of water. After stirring and decantation, the organic phase is dried over sodium sulphate and concentrated to dryness, under vacuum. The greenish solid obtained is recrystallized from 700 ml of boiling toluene. An insoluble solid is eliminated by filtration, the filtrate crystallizes spontaneously overnight. The crystals are collected by filtration and rinsed using isopentane. After drying, 12.43 g of a grey solid is obtained with a yield of 53%. Melting point: 207-208° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=1.[Cl-].[NH+]1C=CC=CC=1.O>C(OCC)(=O)C>[CH:4]1[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[S:13][C:14]=2[CH:15]=[CH:16][C:3]=1[OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=2NC3=CC=CC=C3SC2C=C1
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to a temperature of approximately 80° C.
CUSTOM
Type
CUSTOM
Details
the brown solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
decantation, the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness, under vacuum
CUSTOM
Type
CUSTOM
Details
The greenish solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from 700 ml of boiling toluene
FILTRATION
Type
FILTRATION
Details
An insoluble solid is eliminated by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate crystallizes spontaneously overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals are collected by filtration
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2SC3=CC=CC=C3NC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.43 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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